4-amino-N-(3-methoxypropyl)-3-methylbenzamide
Overview
Description
“4-amino-N-(3-methoxypropyl)-3-methylbenzamide” is a chemical compound with the empirical formula C10H16N2O3S . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “4-amino-N-(3-methoxypropyl)-3-methylbenzamide” is 244.31 . The SMILES string representation of the molecule is COCCCNS(=O)(C1=CC=C(C=C1)N)=O .Physical And Chemical Properties Analysis
“4-amino-N-(3-methoxypropyl)-3-methylbenzamide” is a solid substance . More specific physical and chemical properties are not available in the sources I have access to.Scientific Research Applications
Pharmacological Studies
Gastroprokinetic Activity : A series of compounds including variations of 4-amino-N-(3-methoxypropyl)-3-methylbenzamide were synthesized and evaluated for their gastroprokinetic activity. This research highlighted the importance of the amide bond and the location of the morpholine ring in influencing gastric emptying activity (Morie et al., 1995).
Anticonvulsant Effects : Research has demonstrated that a series of 4-aminobenzamides, a class to which 4-amino-N-(3-methoxypropyl)-3-methylbenzamide belongs, showed promising anticonvulsant effects. This study emphasized the significance of the N-alkyl amide structure in determining the potency against seizures (Clark et al., 1984).
Inhibitory Activity on Neutrophils : Compounds structurally related to 4-amino-N-(3-methoxypropyl)-3-methylbenzamide, such as N-(4-methoxyphenethyl)-N-methylbenzamide, have been isolated and shown to inhibit superoxide generation and elastase release by neutrophils. This suggests potential anti-inflammatory applications (Jih-Jung Chen et al., 2009).
Radiopharmaceutical Research
- Radioiodinated Ligands for Serotonin Receptors : A compound structurally related to 4-amino-N-(3-methoxypropyl)-3-methylbenzamide has been radioiodinated, showing high affinity and selectivity for serotonin 5HT2 receptors. This suggests its potential use in gamma-emission tomography for studying serotonin receptors (Mertens et al., 1994).
Biochemical and Molecular Studies
Antioxidant Activity Studies : Amino-substituted benzamide derivatives, a category that includes 4-amino-N-(3-methoxypropyl)-3-methylbenzamide, have been studied for their potential as antioxidants. The electrochemical oxidation of these compounds provides insights into their free radical scavenging activity (Jovanović et al., 2020).
Molecular Structure Analysis : The molecular structure and intermolecular interactions of compounds similar to 4-amino-N-(3-methoxypropyl)-3-methylbenzamide have been studied. Such research helps in understanding the molecular geometry and potential pharmacological properties (Karabulut et al., 2014).
Safety and Hazards
The safety information available indicates that “4-amino-N-(3-methoxypropyl)-3-methylbenzamide” is classified as Acute Tox. 3 Oral . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . Please refer to the material safety data sheet (MSDS) for more detailed safety information .
Mechanism of Action
Target of Action
It is a derivative of benzenesulfonamide , a compound known for its various biological activities and applications in different fields of chemistry and medicine.
Mode of Action
As a derivative of benzenesulfonamide, it may share similar interactions with its targets
Biochemical Pathways
Benzenesulfonamide derivatives are known to inhibit enzymes like kynurenine 3-hydroxylase and carbonic anhydrase. This suggests that 4-amino-N-(3-methoxypropyl)-3-methylbenzamide might also affect these or related pathways.
Result of Action
As a derivative of benzenesulfonamide, it may share similar effects. More research is needed to describe these effects in detail.
properties
IUPAC Name |
4-amino-N-(3-methoxypropyl)-3-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-8-10(4-5-11(9)13)12(15)14-6-3-7-16-2/h4-5,8H,3,6-7,13H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLDGNSYKXXHNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCOC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3-methoxypropyl)-3-methylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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